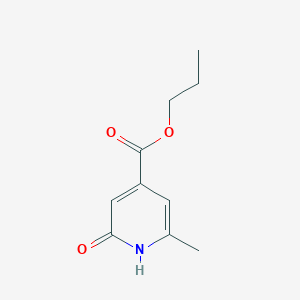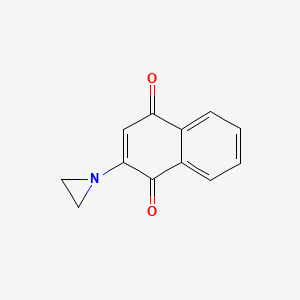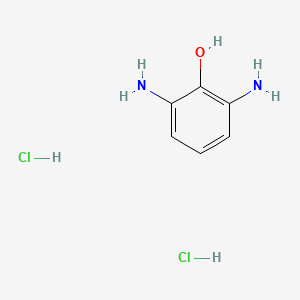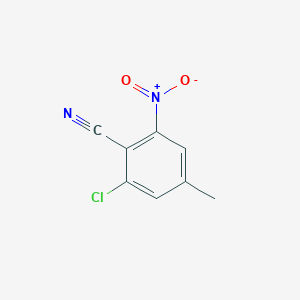
Ethyl 2-amino-4-chloro-pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-4-chloro-pyridine-3-carboxylate is a heterocyclic organic compound with a pyridine ring substituted with an amino group at the 2-position, a chlorine atom at the 4-position, and an ethyl ester group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-chloro-pyridine-3-carboxylate typically involves the reaction of 2-amino-4-chloro-pyridine with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-4-chloro-pyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Ester hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Oxidation and reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form primary amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Ester hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solutions are typical reagents.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Products include 2-amino-4-substituted-pyridine-3-carboxylates.
Ester hydrolysis: The major product is 2-amino-4-chloro-pyridine-3-carboxylic acid.
Oxidation and reduction: Products include nitro derivatives or primary amines, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-4-chloro-pyridine-3-carboxylate has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological studies: The compound is used in the development of enzyme inhibitors and receptor modulators.
Material science: It is employed in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-4-chloro-pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino and ester groups allows for interactions with biological macromolecules, leading to changes in their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-chloro-pyridine: Lacks the ester group, making it less versatile in chemical reactions.
Ethyl 2-amino-3-chloro-pyridine-4-carboxylate: Similar structure but with different substitution pattern, leading to different reactivity and applications.
2-Amino-4-chloro-6-methyl-pyridine-3-carboxylate: Contains an additional methyl group, which can influence its chemical properties and biological activity.
Uniqueness
Ethyl 2-amino-4-chloro-pyridine-3-carboxylate is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. The presence of both amino and ester groups allows for a wide range of chemical modifications, making it a valuable intermediate in various synthetic pathways.
Propiedades
Fórmula molecular |
C8H9ClN2O2 |
|---|---|
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
ethyl 2-amino-4-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11) |
Clave InChI |
AKANVIVADNJDCT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CN=C1N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B11902944.png)

![1,5,7-Trimethyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione](/img/structure/B11902955.png)
![8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine](/img/structure/B11902967.png)
![7-Methylbenzo[d]thiazole-2-carboxylic acid](/img/structure/B11902975.png)


![Ethyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B11903001.png)



